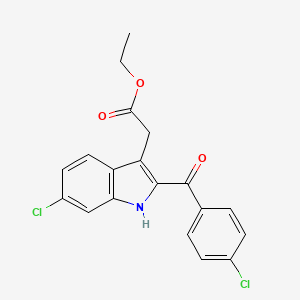

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate

Description

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate is a synthetic indole derivative characterized by a 1H-indole core substituted at the 2-position with a 4-chlorobenzoyl group, at the 6-position with chlorine, and at the 3-position with an ethyl acetate moiety. The ethyl ester form is hypothesized to act as a prodrug, improving bioavailability compared to the free acid form.

Properties

IUPAC Name |

ethyl 2-[6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15Cl2NO3/c1-2-25-17(23)10-15-14-8-7-13(21)9-16(14)22-18(15)19(24)11-3-5-12(20)6-4-11/h3-9,22H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRTINSQEAJZONZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=C(NC2=C1C=CC(=C2)Cl)C(=O)C3=CC=C(C=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15Cl2NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50453648 | |

| Record name | [6-Chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

231294-93-2 | |

| Record name | [6-Chloro-2-(4-chloro-benzoyl)-1H-indol-3-yl]-acetic acid ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50453648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Chlorination: The indole core is then chlorinated using reagents like thionyl chloride or phosphorus pentachloride to introduce the chlorine atoms at specific positions.

Benzoylation: The chlorinated indole is then subjected to benzoylation using 4-chlorobenzoyl chloride in the presence of a base like pyridine to form the benzoyl indole derivative.

Esterification: Finally, the benzoyl indole derivative is esterified with ethyl bromoacetate in the presence of a base like potassium carbonate to yield Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

Substitution: The chlorinated positions on the indole ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.

Biological Studies: The compound is used in biological assays to study its effects on various cellular pathways and molecular targets.

Chemical Biology: It serves as a probe to investigate the mechanisms of action of indole-based compounds in biological systems.

Industrial Applications: The compound is used in the synthesis of specialty chemicals and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by:

Inhibition of Enzymes: It can inhibit the activity of enzymes involved in key metabolic pathways, leading to altered cellular functions.

Receptor Binding: The compound may bind to specific receptors on the cell surface, triggering downstream signaling pathways that result in physiological responses.

Modulation of Gene Expression: It can influence the expression of genes involved in inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

(a) Ethyl 2-[2-(4-Nitrobenzoyl)-1H-indol-3-yl]acetate

- Structural Difference : The 4-chlorobenzoyl group in the target compound is replaced with a 4-nitrobenzoyl group.

(b) (R)-Hexa-3,4-dien-1-yl 2-(1-(4-chlorobenzoyl)-1H-indol-3-yl)acetate

- Structural Difference : The ethyl ester is replaced with a hexa-3,4-dien-1-yl group.

- Impact : This modification introduces axial chirality, which was synthesized via copper hydride catalysis with high enantiomeric ratios (98:2 to 99:1 er). Such chiral esters may exhibit distinct stereoselective interactions in biological systems .

Variations in the Indole Core Substitution

(a) Ethyl 2-(1H-indol-3-yl)acetate

- Structural Difference : Lacks both the 6-chloro and 2-(4-chlorobenzoyl) substituents.

- Impact : Simpler analogs like this are often intermediates in drug synthesis. For example, they are esterified precursors for hydrazide derivatives (e.g., antiproliferative agents) . Physical properties include a melting point of 44–45°C and a boiling point of 353.4°C, providing a baseline for comparing thermal stability with more complex derivatives .

(b) Ethyl 2-(2-(1H-indol-3-yl)benzo[d]thiazol-3(2H)-yl)-2-cyanoacetate

- Structural Difference: Incorporates a benzo[d]thiazole ring fused to the indole core and a cyanoacetate group.

- Impact : This three-component synthesis product highlights the versatility of indole acetates in forming heterocyclic hybrids, which may enhance binding to biological targets like kinases or receptors .

Functional Group Modifications

(a) [6-Chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl]acetic Acid

- Structural Difference : The ethyl ester is hydrolyzed to a carboxylic acid.

- Impact : As the active metabolite, this compound directly inhibits COX-2 with reported selectivity. The ester prodrug form (target compound) likely improves oral absorption .

(b) N-[2-(1H-indol-3-yl)acetyl]arylsulfonohydrazides

- Structural Difference: The acetate is converted to a sulfonohydrazide.

- Impact : These derivatives are designed for pharmacological evaluation, demonstrating how ester-to-hydrazide modifications can diversify biological activity, such as antidiabetic or antimicrobial effects .

Biological Activity

Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate is a synthetic compound belonging to the indole derivatives class, known for its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : The compound features a chlorinated benzoyl group and an ethyl ester attached to an indole core.

- Molecular Formula : C19H15Cl2NO3

- CAS Number : 231294-93-2

- Molecular Weight : 376.23 g/mol

The biological activity of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical metabolic pathways, leading to altered cellular functions.

- Receptor Binding : It can bind to specific receptors on cell membranes, activating downstream signaling pathways that result in physiological responses.

- Gene Expression Modulation : The compound influences gene expression related to inflammation, cell proliferation, and apoptosis.

Antioxidant Activity

Research indicates that indole derivatives exhibit significant antioxidant properties. Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate's structure suggests potential efficacy in scavenging free radicals and reducing oxidative stress, which is implicated in numerous diseases.

Anti-inflammatory Effects

Studies have shown that compounds similar to Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate possess anti-inflammatory properties. For instance, derivatives with similar structures have demonstrated reduced edema and inflammatory responses in animal models.

Antitumor Activity

Indole derivatives are often investigated for their anticancer potential. Preliminary studies suggest that Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate may exhibit cytotoxic effects against various cancer cell lines, although specific data on this compound is limited.

Synthesis and Evaluation

The synthesis of Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate involves several steps:

- Formation of Indole Core : Using methods like Fischer indole synthesis.

- Chlorination and Benzoylation : Introducing chlorinated groups and benzoylation using specific reagents.

- Esterification : Finalizing the structure through esterification with ethyl bromoacetate.

Case Study: Anti-inflammatory Activity

A study evaluated the anti-inflammatory activity of a related indole derivative in vivo. The results indicated significant reduction in inflammatory markers and edema when tested against control groups, suggesting that the structural modifications present in Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate could enhance similar effects.

Q & A

Q. What are the standard synthetic routes for Ethyl 2-(6-chloro-2-(4-chlorobenzoyl)-1H-indol-3-yl)acetate, and how can reaction conditions influence yield?

The compound is typically synthesized via multi-step protocols involving esterification, hydrazide formation, and cyclization. For example:

- Step 1 : Esterification of 2-(1H-indol-3-yl)acetic acid with ethanol and catalytic H₂SO₄ under reflux (8–12 h) to form ethyl indole acetate derivatives. Neutralization with Na₂CO₃ and chloroform extraction are critical for isolating the ester .

- Step 2 : Reaction with hydrazine hydrate in methanol to yield acetohydrazide intermediates .

- Step 3 : Cyclization with carbon disulfide/KOH or coupling with halogenated aryl ketones (e.g., 4-chlorobenzoyl chloride) to introduce substituents.

Key Variables : Reaction time (shorter times reduce byproducts), solvent polarity (DMF enhances nucleophilic substitution), and catalyst choice (L-proline improves green chemistry metrics ). Yields range from 70–90% depending on purification (e.g., column chromatography with EtOAc/hexane ).

Q. How is structural characterization performed for this compound, and what analytical discrepancies might arise?

- 1H/13C NMR : Key signals include indole NH (~10.5 ppm), ester carbonyl (~170 ppm), and aromatic protons from chlorobenzoyl groups (7.5–8.0 ppm) .

- IR : Stretching vibrations for C=O (ester: ~1740 cm⁻¹), amide N–H (~3300 cm⁻¹) .

- HRMS : Exact mass confirmation (e.g., m/z 405.0452 for C₁₉H₁₄Cl₂NO₃⁺).

Discrepancies : Crystallographic data (e.g., SHELX-refined structures) may conflict with solution-phase NMR due to conformational flexibility or polymorphism. Anisotropic absorption corrections in XRD (e.g., Blessing’s method ) can resolve such issues.

Advanced Research Questions

Q. How can enantioselective synthesis be achieved for derivatives of this compound, and what catalysts are effective?

Chiral phosphoric acid catalysts (e.g., TRIP) enable enantioselective indole insertion reactions. For example:

- Method : React α-carbonyl sulfoxonium ylides with indole derivatives under mild conditions (room temperature, 12 h). Catalyst loading (5 mol%) and solvent (toluene) optimize enantiomeric excess (ee >90%) .

- Analysis : Chiral HPLC or NMR with chiral shift reagents confirm ee.

Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Q. How can computational methods predict the binding mode of this compound to biological targets?

- Docking : Use MOE or AutoDock to model interactions with enzymes (e.g., COX-2 for anti-inflammatory activity). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the chlorobenzoyl group .

- MD Simulations : Assess stability of ligand-receptor complexes (50 ns trajectories, AMBER force field) to validate docking poses .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

- Challenges : Twinning, weak diffraction (common with flexible esters).

- Solutions :

Methodological Guidance

Q. How to optimize reaction yields when introducing bulky substituents (e.g., 4-chlorobenzoyl) to the indole core?

- Steric mitigation : Use bulky base (NaH) in DMF to deprotonate indole N–H, enhancing nucleophilicity .

- Microwave-assisted synthesis : Reduces reaction time (30 min vs. 8 h) and improves yield by 15–20% .

Q. What purification techniques are optimal for isolating this compound from complex mixtures?

- Column Chromatography : Gradient elution (hexane → EtOAc) resolves ester derivatives from unreacted starting materials .

- Recrystallization : Use ethanol/water (1:3 v/v) for high-purity crystals (>99% by HPLC) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.